(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid
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Overview
Description
(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid is a complex organic compound with a molecular formula of C12H13N5O4 and a molecular weight of 291.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid typically involves multiple steps, starting from simpler purine derivatives. One common synthetic route includes the following steps:
Formation of the Purine Core: The synthesis begins with the formation of a purine core structure through a series of reactions involving condensation and cyclization.
Functional Group Modifications:
Oxidation and Reduction Reactions: Various oxidation and reduction reactions are employed to achieve the desired functional groups and structural modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires the use of specialized reactors and controlled reaction conditions to ensure product purity and yield. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce or modify functional groups within the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for new medications.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which (1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid is similar to other purine derivatives, such as:
2-(4,6,7-trimethyl-1,3-dioxo-2-purino[7,8-a]imidazolyl)acetic acid
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-malonic acid diethyl ester
These compounds share structural similarities but may differ in their functional groups and biological activities
Properties
IUPAC Name |
2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-4-17-8-9(13-11(17)16(6)5-7(18)19)14(2)12(21)15(3)10(8)20/h4H,5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKWEQNRICJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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